molecular formula C20H27NO2 B2657426 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide CAS No. 296276-37-4

2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2657426
CAS No.: 296276-37-4
M. Wt: 313.441
InChI Key: JPMGQSRCKNMPLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide typically involves the reaction of adamantanecarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane group is known for its ability to interact with biological membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. Additionally, the ethoxyphenyl group may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-adamantan-1-ylacetamide: Lacks the ethoxyphenyl group, making it less versatile in terms of chemical reactivity.

    N-(4-ethoxyphenyl)acetamide: Lacks the adamantane group, resulting in different physical and chemical properties.

    1-adamantanecarboxylic acid: A precursor in the synthesis of 2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide.

Uniqueness

This compound is unique due to the presence of both the adamantane and ethoxyphenyl groups. This combination imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-2-23-18-5-3-17(4-6-18)21-19(22)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMGQSRCKNMPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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